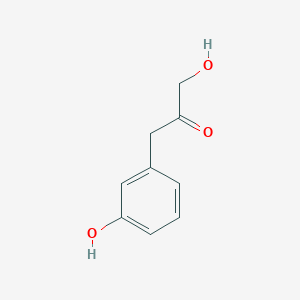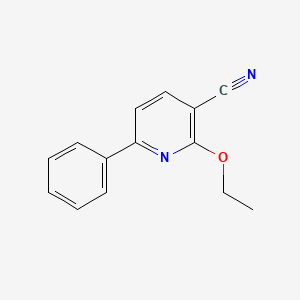![molecular formula C13H16N4O3 B12556315 4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol CAS No. 143489-73-0](/img/structure/B12556315.png)
4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 2 and 6, a methyl group at position 4, and a phenol ring substituted with methoxy groups at positions 2 and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol typically involves the coupling of 2,6-diaminopyrimidin-4-one with appropriate phenolic derivatives. One common method is the one-pot coupling reaction, which is operationally simple and efficient. For instance, the reaction of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions
4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
科学的研究の応用
4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
2,4-Diaminopyrimidine: A simpler analog with similar biological activities.
Pyrido[2,3-d]pyrimidines: Compounds with fused pyrimidine rings that exhibit a wide range of biological properties.
Pyrimido[4,5-d]pyrimidines: Another class of fused pyrimidine derivatives with significant biological activities.
Uniqueness
4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
143489-73-0 |
|---|---|
分子式 |
C13H16N4O3 |
分子量 |
276.29 g/mol |
IUPAC名 |
4-[(2,6-diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)12(9)18)3-8-6-11(14)17-13(15)16-8/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) |
InChIキー |
AHFUYKXHXVHOTP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CC(=NC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)
![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)


![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)
![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)

![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)


